molecular formula C9H10ClNS B1597061 N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride CAS No. 55246-78-1

N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride

Cat. No.: B1597061
CAS No.: 55246-78-1
M. Wt: 199.7 g/mol
InChI Key: FEZXLOXGKBWRCH-UHFFFAOYSA-N
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Description

Chemical Significance and Historical Context

This compound emerged as a compound of interest within the broader development of organosulfur chemistry during the mid-20th century. The systematic study of thiocarbamoyl chlorides began with the foundational work on simpler analogs such as dimethylthiocarbamoyl chloride, which was established as a key reagent in organic synthesis. The evolution toward more complex substituted derivatives, including this compound, represented a natural progression in the quest to develop more selective and functionally diverse synthetic intermediates.

The chemical significance of this compound lies primarily in its dual functionality as both an electrophilic reagent and a precursor to biologically active molecules. Historical records indicate that thiocarbamoyl chlorides, as a class, gained prominence due to their unique ability to introduce sulfur-containing functional groups into target molecules through nucleophilic substitution reactions. The specific para-methylphenyl substitution pattern in this compound was developed to enhance selectivity and improve the pharmacological properties of resulting derivatives.

Research into this compound intensified during the late 20th and early 21st centuries as scientists recognized its potential applications in medicinal chemistry. The compound's registration under Chemical Abstracts Service number 55246-78-1 marked its formal recognition in chemical databases, facilitating broader research efforts. Contemporary studies have demonstrated that derivatives of thiocarbamoyl compounds exhibit significant biological activities, including antimicrobial properties against gram-positive bacteria and mycobacterial strains, which has contributed to sustained research interest in this molecular framework.

The historical trajectory of this compound research reflects broader trends in synthetic organic chemistry, where the pursuit of more efficient and selective synthetic methods has driven the development of specialized reagents. The compound's emergence coincided with advances in thiophosgene chemistry, which provided reliable synthetic pathways for accessing diverse thiocarbamoyl chloride derivatives. This historical context underscores the compound's role as both a product of synthetic innovation and a catalyst for further research in organosulfur chemistry.

Structural Classification within Thiocarbamoyl Chlorides

This compound belongs to the thiocarbamoyl chloride family, which constitutes a subclass of thiocarbonyl compounds characterized by the general formula R1R2NC(S)Cl. Within this classification system, the compound represents a disubstituted derivative where one nitrogen substituent is a methyl group and the other is a para-methylphenyl moiety. This structural arrangement places it in the category of asymmetrically substituted thiocarbamoyl chlorides, distinguishing it from symmetrically substituted analogs such as dimethylthiocarbamoyl chloride.

The molecular architecture of this compound exhibits several key structural features that define its chemical behavior. The thiocarbonyl group (C=S) serves as the central functional unit, providing the compound with its characteristic electrophilic properties. The carbon-sulfur double bond exhibits partial ionic character due to the electronegativity difference between carbon and sulfur, creating a polarized system that facilitates nucleophilic attack. The chlorine substituent functions as an excellent leaving group, enabling substitution reactions with various nucleophiles.

The para-methylphenyl substituent introduces significant electronic and steric effects that influence the compound's reactivity profile. The aromatic ring system provides resonance stabilization to the nitrogen atom, while the para-methyl group functions as an electron-donating substituent through inductive effects. This electronic environment creates a balanced reactivity pattern that enhances the compound's utility in selective synthetic transformations. The methyl group attached directly to nitrogen contributes additional steric bulk and electronic density, further modulating the compound's chemical properties.

Comparative analysis with related thiocarbamoyl chlorides reveals important structural relationships. The following table illustrates key structural and property differences among representative family members:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
This compound C9H10ClNS 199.70 56 Para-methylphenyl and methyl substitution
Dimethylthiocarbamoyl chloride C3H6ClNS 139.61 Not specified Symmetrical dimethyl substitution
Diethylthiocarbamoyl chloride C5H10ClNS 151.66 45-50 Symmetrical diethyl substitution
N-Methyl-N-(3-fluorophenyl)thiocarbamoyl chloride C8H7ClFNS 203.67 Not specified Meta-fluorophenyl and methyl substitution

This structural classification system enables researchers to predict reactivity patterns and design synthetic strategies based on established structure-activity relationships within the thiocarbamoyl chloride family.

Key Research Objectives and Knowledge Gaps

Current research efforts surrounding this compound are driven by several key objectives that reflect both fundamental scientific interests and practical applications. The primary research objective involves elucidating the compound's mechanism of action in biological systems, particularly its interaction with nucleophilic sites in proteins and enzymes. Understanding these molecular-level interactions is crucial for developing new therapeutic agents based on the thiocarbamoyl scaffold.

A significant research focus centers on exploring the compound's antimicrobial properties and potential applications in drug development. Preliminary studies have indicated that derivatives of thiocarbamoyl compounds exhibit activity against various bacterial strains, but comprehensive structure-activity relationship studies are needed to optimize biological activity. Researchers are particularly interested in understanding how the para-methylphenyl substitution pattern influences antimicrobial potency compared to other substitution patterns within the thiocarbamoyl chloride family.

Synthetic methodology development represents another crucial research objective. While standard synthetic routes involving thiophosgene and N-methyl-N-(4-methylphenyl)amine are well-established, researchers continue to explore alternative synthetic approaches that might offer improved yields, reduced toxicity, or enhanced selectivity. These efforts include investigating novel catalytic systems and exploring green chemistry approaches to thiocarbamoyl chloride synthesis.

Despite significant research progress, several important knowledge gaps persist in the current understanding of this compound. One major gap involves the long-term stability and degradation pathways of the compound under various environmental conditions. While basic physical properties such as melting point (56°C) and boiling point (281°C at 760 mmHg) are established, detailed stability studies under different pH conditions, temperatures, and in the presence of various solvents remain incomplete.

Another significant knowledge gap concerns the compound's behavior in complex biological matrices. While in vitro studies have provided valuable insights into the compound's biological activity, understanding its behavior in more complex systems requires additional investigation. This includes studies on metabolic pathways, cellular uptake mechanisms, and potential interactions with biological macromolecules beyond the primary targets.

The environmental fate and biodegradation pathways of this compound represent an emerging area of research interest. As synthetic applications of this compound expand, understanding its environmental impact becomes increasingly important. Current knowledge regarding its biodegradation products, soil persistence, and potential bioaccumulation is limited and requires systematic investigation.

Advanced analytical method development represents another important research objective. While basic analytical techniques for characterizing the compound are available, developing more sophisticated methods for trace analysis, impurity profiling, and real-time reaction monitoring could significantly advance research capabilities. This includes exploring applications of advanced spectroscopic techniques and developing new chromatographic methods optimized for thiocarbamoyl chloride analysis.

Future research directions must also address the development of more comprehensive computational models that can predict the compound's behavior in complex systems. Current molecular modeling approaches provide useful insights into basic structural properties, but more sophisticated models incorporating solvent effects, dynamic behavior, and biological interactions are needed to guide rational design efforts. These computational tools could significantly accelerate the development of new derivatives with enhanced properties for specific applications.

Properties

IUPAC Name

N-methyl-N-(4-methylphenyl)carbamothioyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNS/c1-7-3-5-8(6-4-7)11(2)9(10)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZXLOXGKBWRCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374964
Record name N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55246-78-1
Record name N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55246-78-1
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Preparation Methods

Preparation by Reaction of N-Arylthio-N-Alkylamines with Phosgene

Another reported method involves the synthesis of N-substituted thiocarbamoyl chlorides by reacting N-arylthio- or N-aliphaticthio-N-alkylamines with phosgene.

  • Example: A solution of trichloromethylsulfenyl chloride in benzene is added dropwise to a mixture of methylamine and triethylamine in benzene at low temperature (5–8 °C). After filtration of triethylamine hydrochloride, phosgene is bubbled into the filtrate at 4–8 °C, yielding the thiocarbamoyl chloride product upon workup.
  • Yield and Purity: The process produces N-trichloromethylthio-N-methylcarbamoyl chloride with good elemental analysis agreement, indicating high purity.
  • Advantages: This method allows for controlled reaction conditions and relatively straightforward purification.
  • Reference: US Patent US4012436A details this synthetic route and provides experimental data for the preparation of related thiocarbamoyl chlorides.

Preparation from Tetramethylthiuram Disulfide Using Chlorinating Agents

A patented process specifically addresses the preparation of N,N-dimethylthiocarbamoyl chloride, which can be adapted for related compounds such as N-methyl-N-(4-methylphenyl)thiocarbamoyl chloride.

  • Starting Material: Tetramethylthiuram disulfide, a commercially available compound.
  • Chlorinating Agents: Elemental chlorine, sulfur dichloride (SCl₂), disulfur dichloride (S₂Cl₂), or sulfuryl chloride (SO₂Cl₂) are used in stoichiometric amounts.
  • Reaction Medium: Molten N,N-dimethylthiocarbamoyl chloride itself is used as the reaction medium, enhancing reaction efficiency.
  • Reaction Conditions: Temperature is maintained between 35 °C and 120 °C, preferably 40–60 °C, to optimize yield and minimize decomposition.
  • Process Features: The chlorinating agent and starting material are added gradually to maintain stirrability and avoid excess chlorinating agent.
  • Workup: The reaction mixture is purified by distillation under reduced pressure or by filtration and recrystallization.
  • Advantages: High yield and purity, low energy consumption due to no solvent distillation, and minimal environmental impact.
  • Reference: European Patent EP0355578A1 describes this method in detail, emphasizing its industrial applicability and efficiency.

Preparation via Lithiation of Aromatic Halides Followed by Reaction with N,N-Dimethylthiocarbamoyl Chloride

For thiophenol derivatives related to this compound, lithiation of aromatic halides followed by reaction with N,N-dimethylthiocarbamoyl chloride has been demonstrated.

  • Procedure: Aromatic halides are lithiated under inert atmosphere using sodium hydride or organolithium reagents, then treated with N,N-dimethylthiocarbamoyl chloride to form O-arylthiocarbamates.
  • Rearrangement: Thermolysis of O-arylthiocarbamates leads to S-arylthiocarbamates, which upon reduction yield the desired thiophenols.
  • Application: This method is suitable for preparing substituted thiocarbamoyl derivatives with steric hindrance.
  • Reference: Flores-Figueroa et al. (2005) provide detailed synthetic procedures and NMR characterization for related compounds.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield & Purity Advantages References
N-Silylamines + Thiophosgene N-silylamines Excess thiophosgene, controlled temp Good yield, high purity Suitable for mono- and bis-thiocarbamoyl chlorides
N-Arylthio-N-Alkylamines + Phosgene N-arylthio-N-alkylamines, methylamine Phosgene, triethylamine, benzene, 4–8 °C Good yield, pure product Controlled reaction, straightforward purification
Tetramethylthiuram Disulfide + Chlorinating Agent Tetramethylthiuram disulfide Cl₂, SCl₂, S₂Cl₂, or SO₂Cl₂, molten product medium, 40–60 °C Excellent yield, high purity Solvent-free, energy efficient, industrially scalable
Lithiation of Aromatic Halides + Thiocarbamoyl Chloride Aromatic halides, NaH N,N-dimethylthiocarbamoyl chloride, inert atmosphere Moderate to good yield Suitable for sterically hindered derivatives

Summary and Recommendations

  • The chlorination of tetramethylthiuram disulfide in molten N,N-dimethylthiocarbamoyl chloride medium offers an industrially viable, high-yield, and environmentally friendly route.
  • The reaction of N-silylamines with thiophosgene is a versatile laboratory-scale method, allowing synthesis of various thiocarbamoyl chlorides with good purity.
  • The phosgene-mediated synthesis from N-arylthio-N-alkylamines provides a controlled approach suitable for derivatives like this compound.
  • The lithiation approach is more specialized for related thiophenol derivatives and may be adapted for complex substituted thiocarbamoyl chlorides.

For preparation of this compound specifically, adapting the phosgene reaction with appropriate N-methyl and 4-methylphenyl amine precursors or employing the thiuram disulfide chlorination method is recommended due to their demonstrated efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis Applications

N-MMT-Cl is primarily employed as a protecting group for amines in organic synthesis. The protecting group strategy is crucial in multi-step syntheses, particularly in peptide chemistry and other complex organic transformations.

Protecting Group for Amines

  • Stability : The N-MMT group is stable under various reaction conditions, making it suitable for protecting primary and secondary amines during synthetic processes.
  • Cleavage : It can be cleaved under mild acidic or reductive conditions, allowing for the selective release of amines when required.

Reactions Involving N-MMT-Cl

N-MMT-Cl has been successfully utilized in several key reactions:

  • Peptide Synthesis : It facilitates the protection of amino acids during peptide coupling reactions, enhancing yields and purity of the final products.
  • Suzuki-Miyaura Coupling Reactions : The compound has been shown to improve the efficiency of cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Medicinal Chemistry Applications

The potential of N-MMT-Cl extends into medicinal chemistry, particularly in the development of prodrugs.

Prodrug Formation

Research indicates that derivatives of amino acids protected with N-MMT can be converted into prodrugs. These prodrugs are inactive forms that become active upon metabolic conversion within the body, providing controlled release of bioactive molecules.

Bioactivity Studies

Studies have explored the bioactivity of compounds derived from N-MMT-Cl, demonstrating promising results against various biological targets. For instance, modifications using this compound have shown enhanced activity against bacterial strains and potential anticancer properties .

Case Studies and Research Findings

Several studies have documented the effectiveness of N-MMT-Cl in various applications:

  • A study on peptide synthesis demonstrated that using N-MMT-Cl significantly increased yield and purity compared to traditional methods without protecting groups.
  • Research into prodrug formulations showed that compounds with the N-MMT group exhibited better pharmacokinetic profiles due to controlled release mechanisms .

Mechanism of Action

The mechanism of action of N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride involves its reactivity with nucleophiles, leading to the formation of thiocarbamate derivatives. These derivatives can interact with various molecular targets, including enzymes and proteins, potentially inhibiting their activity or modifying their function .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-phenylthiocarbamoyl chloride
  • N-Methyl-N-(4-chlorophenyl)thiocarbamoyl chloride
  • N-Methyl-N-(4-methoxyphenyl)thiocarbamoyl chloride

Uniqueness

N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for targeted synthetic applications and research .

Biological Activity

N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride, a compound with the molecular formula C9H10ClNS, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Weight : 199.7 g/mol
  • Chemical Structure : The compound features a thiocarbamoyl group attached to a methyl and a para-methylphenyl moiety, which influences its reactivity and biological interactions .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that derivatives of thiocarbamoyl compounds often exhibit significant antibacterial effects against various strains. For instance, compounds derived from similar structures have shown inhibitory concentrations (MIC) in the range of 2 to 4 μg/mL against clinical isolates of bacteria such as Staphylococcus aureus and Helicobacter pylori .

Table 1: Antimicrobial Activity of Thiocarbamoyl Derivatives

Compound NameMIC (μg/mL)Target Organism
Compound A2S. aureus
Compound B4H. pylori
This compoundTBDTBD

Anticancer Activity

The anticancer potential of this compound has also been a focus of research. Preliminary studies suggest that similar compounds exhibit cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of thiocarbamoyl derivatives, it was found that certain derivatives exhibited IC50 values in the low micromolar range against human glioblastoma U-87 cells. The presence of the thiocarbamoyl group was crucial for enhancing the cytotoxicity compared to related compounds lacking this functional group .

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites in proteins, particularly amino acid residues. This interaction may inhibit enzyme functions, making it a candidate for developing enzyme inhibitors and other therapeutic agents .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl ring and variations in the thiocarbamoyl group significantly affect the biological activity. For example, substituents on the para position enhance antimicrobial efficacy while maintaining low toxicity profiles .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Para-methyl groupIncreased antimicrobial activity
Thiocarbamoyl variationEnhanced anticancer properties

Q & A

Q. What are the established synthetic routes for N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride, and how can reaction conditions be optimized?

Thiocarbamoyl chlorides are typically synthesized via reactions of secondary amines with thiocarbonyl halides. For N,N-disubstituted derivatives like this compound, a common method involves reacting the corresponding secondary amine (e.g., N-methyl-4-methylaniline) with thiophosgene (CSCl₂) or sulfur-containing reagents under anhydrous conditions . Optimization often focuses on solvent choice (e.g., chlorinated solvents for improved solubility), temperature control (0–5°C to minimize side reactions), and stoichiometric ratios. For example, excess thiophosgene may suppress decomposition to isothiocyanates. Evidence from analogous syntheses suggests using inert atmospheres (N₂/Ar) to enhance yields .

Q. How can researchers ensure the purity and stability of this compound during storage?

Thiocarbamoyl chlorides are moisture-sensitive and prone to hydrolysis. Purification via recrystallization (e.g., using dry hexane/ethyl acetate mixtures) or column chromatography under anhydrous conditions is critical . Storage recommendations include airtight containers with desiccants (e.g., molecular sieves) at 2–8°C in the dark to prevent thermal or photolytic degradation . Regular characterization (e.g., ¹H-NMR, TLC) is advised to monitor stability.

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • ¹H/¹³C-NMR : To confirm substitution patterns (e.g., methyl groups at 2.3–2.5 ppm for aromatic methyl; thiocarbonyl carbon at ~200 ppm) .
  • IR Spectroscopy : A strong C=S stretch near 1200–1250 cm⁻¹ .
  • Mass Spectrometry (ESI-MS or HRMS) : To verify molecular ion peaks (e.g., [M+Na]⁺) and isotopic patterns consistent with Cl and S .
  • Elemental Analysis : For new derivatives, microanalysis (C, H, N, S, Cl) ensures purity .

Advanced Research Questions

Q. How does the electronic structure of the thiocarbamoyl group influence its reactivity in nucleophilic substitutions?

The electron-withdrawing thiocarbonyl (C=S) group enhances electrophilicity at the carbon center, facilitating nucleophilic attacks (e.g., by amines or alcohols). Gas-phase electron diffraction studies of related thiocarbamoyl chlorides reveal near-planar conformations, optimizing orbital overlap for reactivity. Computational studies (DFT) can predict charge distribution and transition states, aiding in mechanistic analysis .

Q. What strategies resolve contradictions in reaction yields when using this compound in heterocyclic synthesis?

Yield discrepancies often arise from competing decomposition pathways (e.g., hydrolysis to isothiocyanates) or solvent effects. Systematic optimization includes:

  • Solvent Screening : Polar aprotic solvents (DMF, THF) stabilize intermediates, while chlorinated solvents (DCM) reduce side reactions .
  • Additives : Bases like K₂CO₃ or Et₃N scavenge HCl, shifting equilibrium toward product formation .
  • Kinetic Monitoring : In-situ techniques (e.g., FT-IR, HPLC) track intermediate stability and reaction progress .

Q. How can researchers experimentally validate the decomposition products of this compound under varying conditions?

Controlled degradation studies (e.g., exposure to moisture, heat, or light) coupled with LC-MS or GC-MS identify decomposition byproducts like methyl-4-methylphenylamine or isothiocyanates. Isotopic labeling (e.g., ³⁵S) or trapping agents (e.g., dansyl chloride for amine detection) can clarify pathways .

Methodological Considerations

Q. Table 1: Key Reaction Parameters for Thiocarbamoyl Chloride Synthesis

ParameterOptimal ConditionReference
SolventAnhydrous DCM or THF
Temperature0–5°C (initial), RT (stirring)
Amine:CSCl₂ Ratio1:1.2 (to suppress hydrolysis)
WorkupAqueous washes (pH 7–8)

Q. Table 2: Common Decomposition Pathways and Mitigation

PathwayByproductMitigation Strategy
HydrolysisIsothiocyanateStrict anhydrous conditions
Thermal DegradationAmine + SCl₂Storage at 2–8°C
PhotolysisRadical intermediatesAmber glassware, dark storage

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride
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N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride

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